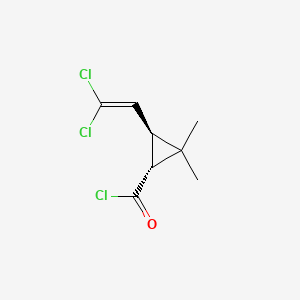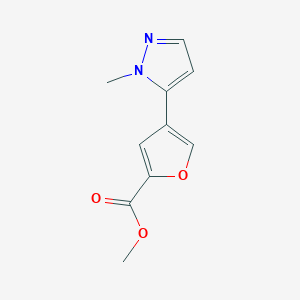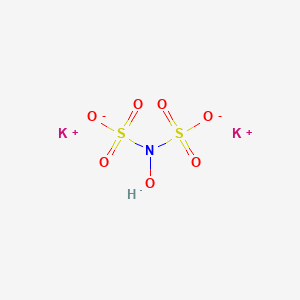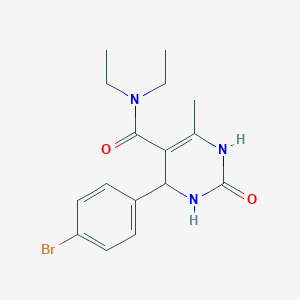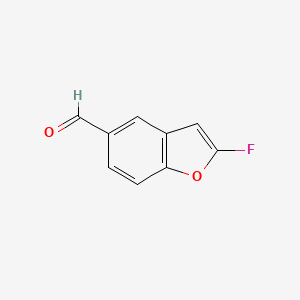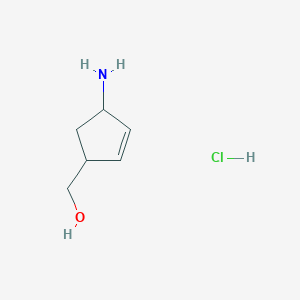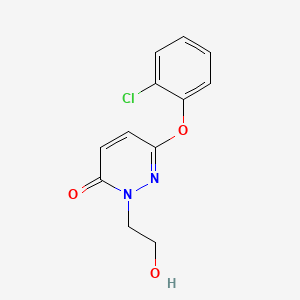
6-(2-Chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol derivative onto the pyridazinone core.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyridazinone ring or the chlorophenoxy group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group might yield a ketone, while substitution of the chlorophenoxy group could introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-(2-Chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this family might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 3(2H)-Pyridazinone, 6-(4-chlorophenoxy)-2-(2-hydroxyethyl)
- 3(2H)-Pyridazinone, 6-(2-bromophenoxy)-2-(2-hydroxyethyl)
- 3(2H)-Pyridazinone, 6-(2-methylphenoxy)-2-(2-hydroxyethyl)
Uniqueness
6-(2-Chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenoxy group and the hydroxyethyl group can confer distinct properties compared to other similar compounds.
属性
CAS 编号 |
69024-93-7 |
|---|---|
分子式 |
C12H11ClN2O3 |
分子量 |
266.68 g/mol |
IUPAC 名称 |
6-(2-chlorophenoxy)-2-(2-hydroxyethyl)pyridazin-3-one |
InChI |
InChI=1S/C12H11ClN2O3/c13-9-3-1-2-4-10(9)18-11-5-6-12(17)15(14-11)7-8-16/h1-6,16H,7-8H2 |
InChI 键 |
OTJVTRMAAPTYBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC2=NN(C(=O)C=C2)CCO)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
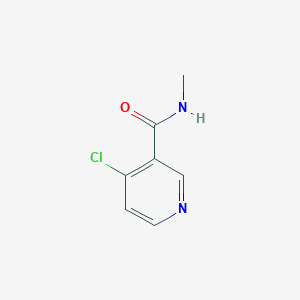

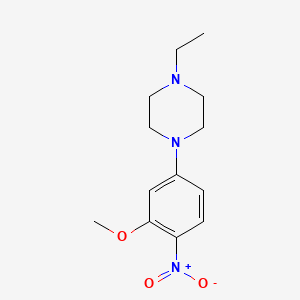
![methyl N-[(5-methyl-1H-indol-2-yl)carbonyl]leucinate](/img/structure/B8763751.png)
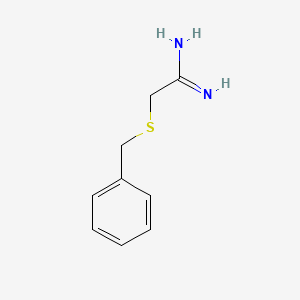
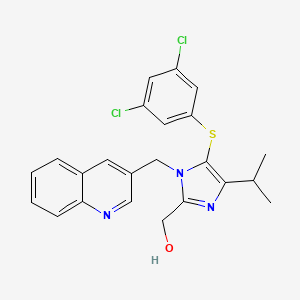
![5-(4-Nitrophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8763765.png)
